6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Performance in Steel : Pyranopyrazole derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies utilize gravimetric, electrochemical, and theoretical (Density Functional Theory, DFT) methods to evaluate the inhibition efficiency, which has shown promising results in protecting steel against corrosion in harsh environments (Yadav et al., 2016).
Antimicrobial and Antituberculosis Activities
Synthesis and Biological Evaluation : Novel derivatives of 6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown significant biological potency, highlighting their potential in addressing microbial resistance and tuberculosis (Vasava et al., 2019).
Anticancer Potential
Antimicrobial Agents Synthesis : Derivatives of the compound have been utilized as building blocks for creating new classes of antimicrobial agents. These synthesized compounds, through various acylation and ammonolysis steps, have shown potent antimicrobial activity, further underscoring the chemical's utility in developing new therapeutic agents (El-ziaty et al., 2016).
Material Science and Surface Chemistry
Utility in Heterocyclic Synthesis : The utility of enaminonitriles, including compounds similar to the one , in heterocyclic synthesis has been explored. These substances serve as precursors for the synthesis of various heterocyclic compounds, demonstrating their importance in organic chemistry and material science applications (Fadda et al., 2012).
Catalysis and Green Chemistry
Green Synthesis Approaches : The compound and its derivatives have been synthesized through green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis. These methods include using safe catalysts and solvent-free conditions, highlighting the compound's role in sustainable chemistry practices (Nikalje et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-17(2,3)14-13-11(12-9(18)5-4-6-10(12)19)8(7-20)15(21)24-16(13)23-22-14/h4-6,11H,21H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGJBXBECWDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.